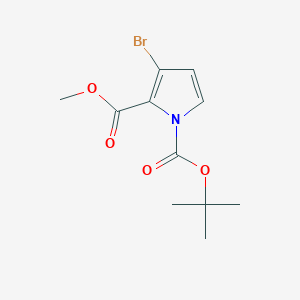
1-tert-butyl 2-methyl 3-bromo-1H-pyrrole-1,2-dicarboxylate
Übersicht
Beschreibung
1-tert-butyl 2-methyl 3-bromo-1H-pyrrole-1,2-dicarboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly used in the synthesis of various organic molecules and has been found to have a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis Applications
1-tert-butyl 2-methyl 3-bromo-1H-pyrrole-1,2-dicarboxylate is involved in various synthesis processes. For instance, it is used in the synthesis of methyl 3-aryl-4-trifluoromethyl-1H-pyrrole-2-carboxylates through thermal addition and dehydrogenation processes, indicating its utility in producing complex organic compounds with potential applications in pharmaceuticals and materials science (Porta, Capuzzi, & Bettarini, 1994).
Chemical Structure and Properties Studies
The compound plays a significant role in studies focused on the chemical structure and properties of related compounds. For example, research on the crystal structure of 2-tert-butyl-2,3-dihydro-1H-benzo[c]pyrrol-1-one provides insights into the planarity of substituted pyrrole rings, which is crucial for understanding the chemical behavior and potential applications of these compounds in various fields, including medicinal chemistry and materials science (Dazie et al., 2017).
Novel Synthetic Methods
Research has been conducted to optimize novel synthetic methods involving 1-tert-butyl 2-methyl 3-bromo-1H-pyrrole-1,2-dicarboxylate derivatives. These methods are significant for the development of highly selective and efficient synthesis processes that are beneficial in organic chemistry and pharmaceutical manufacturing (Nishio, Uchiyama, Kito, & Nakahira, 2011).
Pharmaceutical Intermediates Synthesis
This compound is also instrumental in the synthesis of pharmaceutical intermediates. For example, it is used in the one-step continuous flow synthesis of pyrrole-3-carboxylic acids, which are important in the production of CB1 inverse agonists, demonstrating its application in the development of new drugs (Herath & Cosford, 2010).
Catalysis and Coordination Chemistry
The compound has been used in the development of pyrrole-derived diphosphanes, which are useful in coordination chemistry and catalysis. This application is crucial for advancing research in catalysis, an area of great importance in chemical manufacturing and environmental technology (Smaliy et al., 2016).
Eigenschaften
IUPAC Name |
1-O-tert-butyl 2-O-methyl 3-bromopyrrole-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO4/c1-11(2,3)17-10(15)13-6-5-7(12)8(13)9(14)16-4/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWNJLSKYPDNOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC(=C1C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl 2-methyl 3-bromo-1H-pyrrole-1,2-dicarboxylate | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

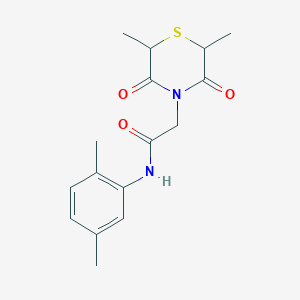
![1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-piperidino-1-ethanone](/img/structure/B2948215.png)

![2-(3,4-dimethoxyphenyl)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2948219.png)
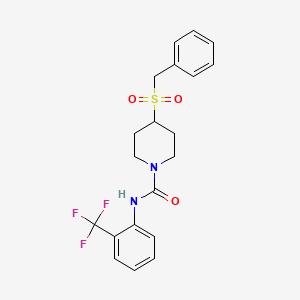

![Ethyl 2-(butylthio)-7-methyl-5-(3-methyl-2-thienyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2948224.png)
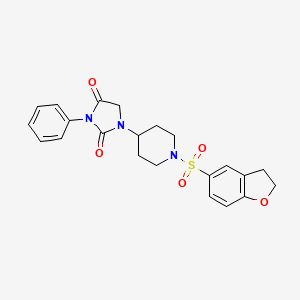

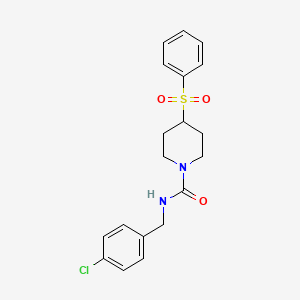
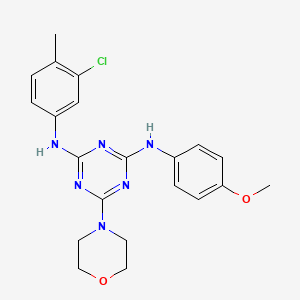
![4-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2948229.png)
![(3-Ethylphenyl)-[[2-(1-methoxyethyl)-1,3-thiazol-4-yl]methyl]cyanamide](/img/structure/B2948230.png)
![2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2948231.png)